Mikamycin B

概要

説明

これは、ストレプトグラミンB系抗生物質に属し、プリスティナマイシンの一成分です . ミカマイシンBは、特にグラム陽性菌に対する強力な抗菌活性を有することで知られています .

2. 製法

合成経路と反応条件: ミカマイシンBは、ストレプトマイセス・ミタカエンシスによって産生されます。 その製造は、この細菌の発酵、それに続く抽出および精製プロセスを含みます . 精製手順には、硫酸アンモニウム沈殿、それに続くリン酸カルシウム-セルロース、DEAE-セルロース、およびセファデックスカラムによるクロマトグラフィーが含まれます .

工業的製造方法: ミカマイシンBの工業的製造は、ストレプトマイセス・ミタカエンシスの大規模発酵を含みます。 次に、発酵ブロスは、ミカマイシンBを単離するために、一連の抽出および精製工程にかけられます .

準備方法

Synthetic Routes and Reaction Conditions: Mikamycin B is produced by the bacterium Streptomyces mitakaensis. The preparation involves the fermentation of this bacterium, followed by extraction and purification processes . The purification procedure includes ammonium sulfate precipitation followed by chromatography on columns of calcium phosphate-cellulose, DEAE-cellulose, and Sephadex .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces mitakaensis. The fermentation broth is then subjected to a series of extraction and purification steps to isolate this compound .

化学反応の分析

反応の種類: ミカマイシンBは、特にそのラクトン結合の加水分解である、加水分解反応を起こします .

一般的な試薬と条件: ミカマイシンBの加水分解は、通常、ストレプトマイセス・ミタカエンシスの細胞成分を含まない調製物または精製されたミカマイシンBラクトナーゼを用いて行われます .

主な生成物: ミカマイシンBの加水分解の主な生成物は、ミカマイシンB酸です .

4. 科学研究への応用

ミカマイシンBは、幅広い科学研究への応用を持っています。

科学的研究の応用

Scientific Research Applications

Mikamycin B serves as a critical compound in various fields of scientific research:

Chemistry

- Mechanism of Antibiotic Action : this compound is utilized as a model compound to study the mechanisms underlying antibiotic action and resistance. Its structural properties allow researchers to investigate interactions with bacterial ribosomes, crucial for understanding how antibiotics inhibit protein synthesis.

Biology

- Protein Synthesis Studies : The compound is instrumental in examining the effects of antibiotics on bacterial protein synthesis. By binding to the ribosomal peptidyl transferase center, this compound inhibits peptide bond formation, leading to bacterial cell death .

Medicine

- Potential Therapeutic Uses : this compound is being studied for its potential in treating infections caused by Gram-positive bacteria, including resistant strains. Its efficacy against various pathogens makes it a candidate for further clinical exploration .

Industrial Applications

This compound has notable applications in industry:

Livestock Feed Additive

- The compound is used as a feed additive to promote growth and prevent infections in livestock. Its antimicrobial properties help maintain animal health and improve productivity by reducing disease incidence.

Degradation Studies

Research has shown that this compound undergoes microbial degradation, which can affect its stability and efficacy:

- A study identified two degradation products of this compound, 4Bb and 4Bc, after exposure to specific bacterial strains . This degradation behavior is essential for understanding the compound's stability in various environments.

Lactonase Activity

- Investigations into the fermentation processes of this compound revealed that lactonase enzymes could reduce antibiotic titers during production. Strategies such as enzyme inhibitors and pH control have been implemented to enhance yields during fermentation .

Biochemical Properties

This compound interacts with various enzymes and proteins, influencing cellular processes:

- It acts as a substrate and inhibitor for P-glycoprotein, affecting the efflux of other compounds from cells. This interaction highlights its potential role in drug delivery systems.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Model compound for studying antibiotic mechanisms and resistance |

| Biology | Investigates effects on bacterial protein synthesis |

| Medicine | Potential use against Gram-positive bacterial infections |

| Industry | Used as a feed additive in livestock to promote growth and prevent infections |

| Microbial Degradation | Studies on degradation products inform stability and efficacy |

| Lactonase Activity | Research on fermentation processes aims to improve production yields |

作用機序

ミカマイシンBは、細菌のタンパク質合成を阻害することでその効果を発揮します。 これは、細菌のリボソームに結合し、タンパク質合成の伸長段階を阻害します . この阻害により、細菌は必須タンパク質を生成できなくなり、死に至ります .

類似化合物との比較

ミカマイシンBは、いくつかの他の抗生物質と密接に関連しており、以下を含みます。

- オストレグリシン

- ストレプトグラミン

- ベルナマイシン

- プリスティナマイシン

- バージニアマイシン

これらの化合物は、構造と作用機序が似ていますが、特定の抗菌スペクトルと効力は異なります . ミカマイシンBは、グラム陽性菌に対する強力な活性と、ストレプトグラミン系の他の抗生物質と相乗的に作用する能力において独特です .

生物活性

Mikamycin B, a member of the streptogramin class of antibiotics, exhibits significant biological activity primarily through its inhibition of bacterial protein synthesis. This compound has garnered attention for its selective toxicity against various gram-positive bacteria, making it a valuable agent in the fight against antibiotic-resistant strains.

This compound functions by binding to the 50S subunit of the bacterial ribosome, thereby obstructing the peptidyl transferase activity essential for protein synthesis. This inhibition occurs at the A and P sites of the ribosome, preventing the formation of peptide bonds between amino acids. The interaction is similar to that observed with other antibiotics like chloramphenicol and puromycin, which also target protein synthesis pathways .

Biological Activity Overview

- Type : Streptogramin B antibiotic

- Target : Bacterial ribosome (50S subunit)

- Mechanism : Inhibition of protein synthesis

- Effective Against : Primarily gram-positive bacteria

Efficacy Against Bacterial Strains

This compound has been shown to be effective against a variety of gram-positive organisms, including:

- Staphylococcus aureus (both MSSA and MRSA)

- Streptococcus pneumoniae

- Enterococcus faecalis

The minimum inhibitory concentrations (MICs) for this compound vary depending on the bacterial strain but generally fall within a range that demonstrates its potency even in cases where resistance to other antibiotics is present .

| Bacterial Strain | MIC (mg/L) | Resistance (%) | Country | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MSSA) | 1.5 | 0 | Norway | NORM/NORM-VET |

| Staphylococcus aureus (MRSA) | ≥1 | 18.9 | Norway | NORM/NORM-VET |

| Streptococcus pneumoniae | 0.5 | 5 | USA | Clinical Breakpoints |

| Enterococcus faecalis | 2 | 10 | Various | Clinical Studies |

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits protein synthesis in Staphylococcus aureus, showcasing its potential as a treatment option against resistant strains .

- Degradation Behavior : A study on the microbial degradation of this compound indicated that it undergoes hydrolysis to form two primary degradation products, enhancing our understanding of its stability and potential metabolic pathways in bacterial environments. The degradation was monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), revealing a complex interaction with microbial flora .

- Clinical Applications : Investigations into the pharmacokinetics of this compound have shown that while it is effective in vitro, achieving therapeutic levels in vivo can be challenging due to rapid degradation and low bioavailability in blood and tissues .

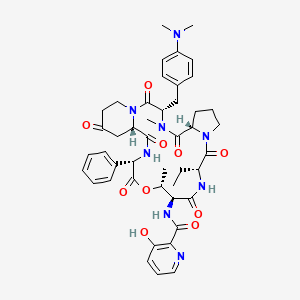

特性

IUPAC Name |

N-[3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCETJZBDTKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-03-1 | |

| Record name | Ostreogrycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Mikamycin B targets the bacterial ribosome, specifically the 50S subunit, inhibiting protein synthesis. [, ] This inhibition ultimately leads to bacterial cell death.

A: While the provided research articles do not delve into the detailed spectroscopic data of this compound, they mention it as a depsipeptide antibiotic. [, ] For a detailed structural analysis, including molecular formula and weight, please refer to chemical databases like PubChem or ChemSpider.

A: Limited information is available on the material compatibility of this compound. Research primarily focuses on its stability during fermentation, where it is susceptible to degradation by the enzyme this compound lactonase. [, , ]

A: this compound itself does not possess catalytic properties. It acts as an inhibitor rather than a catalyst. Its primary application is as an antibacterial agent against Gram-positive bacteria. [, ]

ANone: The provided articles do not mention the use of computational chemistry or modeling techniques for this compound.

A: While specific SAR studies are not detailed in these articles, research suggests that the lactone ring of this compound is crucial for its activity. Hydrolysis of this ring by this compound lactonase leads to inactivation of the antibiotic. [, ]

ANone: The provided articles do not offer information on SHE regulations or risk management specific to this compound. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling and usage.

A: While the provided articles do not detail specific in vivo studies or clinical trials, they highlight this compound's efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This suggests its potential therapeutic value, warranting further investigation through in vivo and clinical studies.

A: Research points to the emergence of resistance to this compound in MRSA strains. [, ] Interestingly, some strains exhibit inducible resistance to macrolide-lincosamide-streptogramin B (MLS) antibiotics, including this compound, often mediated by plasmids. [, ] This highlights the complex interplay of resistance mechanisms and the potential for cross-resistance within this class of antibiotics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。